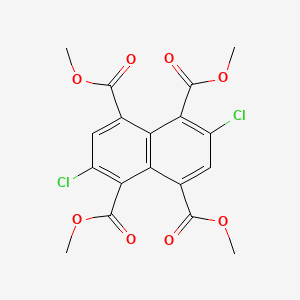![molecular formula C15H23ClN2O4S B6049128 4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid](/img/structure/B6049128.png)
4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It is a potent inhibitor of cyclooxygenase (COX) enzymes and is known to have both analgesic and anti-inflammatory effects.
Mechanism of Action
4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX enzymes, 4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid has been shown to have both biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. 4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. It has been suggested that the antioxidant effects of 4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the inflammatory response. 4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid is also readily available and relatively inexpensive. However, there are also limitations to its use in lab experiments. 4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid has been shown to have cytotoxic effects at high concentrations, which may affect the results of experiments. Additionally, 4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid has been shown to have off-target effects, which may complicate the interpretation of results.
Future Directions
There are several future directions for the study of 4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid. One area of interest is the development of new formulations of 4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid that improve its bioavailability and reduce its side effects. Another area of interest is the study of the off-target effects of 4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid, which may have implications for its use in the treatment of other diseases. Additionally, there is interest in the development of new drugs that target the same pathways as 4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid but with fewer side effects. Finally, there is interest in the study of the long-term effects of 4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid use, particularly in the context of chronic pain management.
Synthesis Methods
4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid can be synthesized by several methods, including the condensation of 2-amino-4-chlorobenzoic acid with diethylamine followed by sulfonation with chlorosulfonic acid. Another method involves the reaction of 2-(2,6-dichloroanilino)phenylacetic acid with isobutylamine, followed by sulfonation with chlorosulfonic acid. The final product is obtained by neutralizing the sulfonic acid group with sodium hydroxide.
Scientific Research Applications
4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. 4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases.
properties
IUPAC Name |
4-chloro-5-(diethylsulfamoyl)-2-(2-methylpropylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O4S/c1-5-18(6-2)23(21,22)14-7-11(15(19)20)13(8-12(14)16)17-9-10(3)4/h7-8,10,17H,5-6,9H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQZBYPOGRZKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)NCC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide](/img/structure/B6049046.png)




![7-(3-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6049079.png)
![2-[(4-ethoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6049087.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6049099.png)


![ethyl [3-[5-bromo-2-(methylamino)phenyl]-2-oxo-1(2H)-quinoxalinyl]acetate](/img/structure/B6049130.png)
![7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049137.png)
![5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B6049141.png)
![methyl 4-(5-{[2-(2-ethoxy-2-oxoethyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6049149.png)